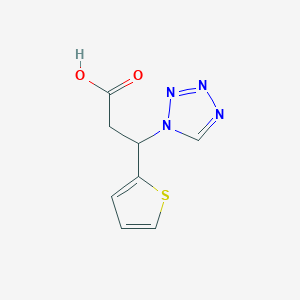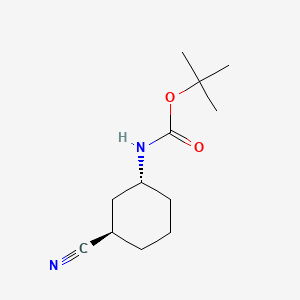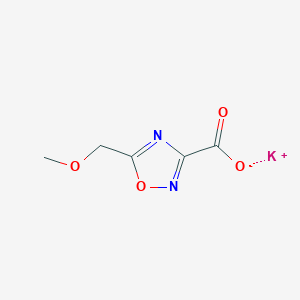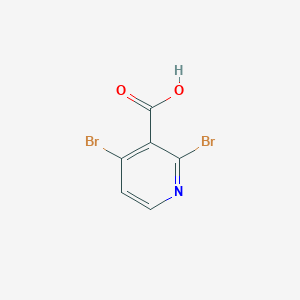
3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid, also known as TTPA, is a chemical compound that has been widely studied for its potential applications in scientific research. TTPA is a tetrazole-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research fields.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Zanatta et al. (2013) outlines a procedure for synthesizing and characterizing new tetrazolic acids, structurally analogous to succinic acid, through cycloaddition reactions. This synthesis method is applicable to compounds like 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid (Zanatta et al., 2013).
Catalytic Applications
- Khorramabadi et al. (2020) discuss the use of tetrazoles, including 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid, in catalysis for synthesizing diverse tetrazoles from amino acids. This demonstrates the compound's potential in facilitating diverse chemical reactions (Khorramabadi et al., 2020).
Coordination Chemistry and Luminescence
- Shen et al. (2016) have researched the coordination complexes of manganese(II) based on tetrazole carboxylate ligands, which includes derivatives of 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid. These complexes exhibit luminescent properties, suggesting potential applications in optical materials (Shen et al., 2016).
Anticancer Activity
- Research by Saad & Moustafa (2011) indicates that certain derivatives of 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid exhibit significant anticancer activities in vitro, highlighting its potential in medicinal chemistry (Saad & Moustafa, 2011).
Metal-Organic Frameworks (MOFs)
- Yang et al. (2022) and others have explored the use of tetrazole-based carboxylic acids in the synthesis of functional MOFs with novel topologies. This research opens up avenues for the application of 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid in materials science (Yang et al., 2022).
Corrosion Inhibition
- Srivastava et al. (2017) have synthesized amino acid-based imidazolium zwitterions, similar in structure to tetrazole derivatives, for corrosion inhibition in metals. This suggests a potential application for 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid in protecting metals against corrosion (Srivastava et al., 2017).
Propiedades
IUPAC Name |
3-(tetrazol-1-yl)-3-thiophen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c13-8(14)4-6(7-2-1-3-15-7)12-5-9-10-11-12/h1-3,5-6H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIFVLJJTQTTLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-[2-(2-bromo-4-fluorophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405660.png)
![4-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405661.png)
![1-[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid](/img/structure/B1405663.png)

![3-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405667.png)

![N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405670.png)
![Ethyl 1-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylate](/img/structure/B1405671.png)
![N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405674.png)




